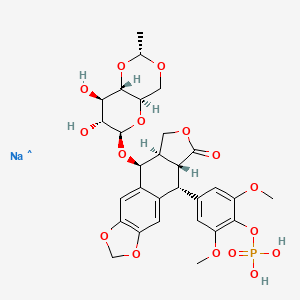

Etoposide phosphate disodium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Etoposide phosphate disodium is a water-soluble prodrug of etoposide, a semisynthetic derivative of podophyllotoxin. It is widely used as a chemotherapeutic agent for treating various types of cancer, including testicular cancer, small cell lung cancer, lymphoma, leukemia, and glioblastoma multiforme . This compound is preferred in clinical settings due to its improved solubility and ease of administration compared to etoposide .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Etoposide phosphate disodium is synthesized by coupling dibenzyl 4’-demethyl-4-epipodophyllotoxin-4’-phosphate with 2,3-di-O-benzyl-4,6-O-ethylidene-α,β-D-glucopyranose in a solvent . The reaction conditions typically involve the use of organic solvents and protective groups to ensure the stability of intermediates and the final product.

Industrial Production Methods: In industrial settings, this compound is produced through a series of chemical reactions that ensure high yield and purity. The process involves the use of high-performance liquid chromatography (HPLC) to monitor the stability and purity of the compound . The final product is formulated as an intravenous infusion solution, which is stable for at least 7 days at 32°C and 31 days at 4°C and 23°C .

Analyse Des Réactions Chimiques

Types of Reactions: Etoposide phosphate disodium undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is known to form complexes with topoisomerase II and DNA, leading to DNA strand breaks and inhibition of DNA synthesis .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include organic solvents, protective groups, and catalysts. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the compound .

Major Products Formed: The major products formed from the reactions of this compound include DNA-topoisomerase II complexes and fragmented DNA strands. These products are crucial for the compound’s antitumor activity .

Applications De Recherche Scientifique

Etoposide phosphate disodium has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying DNA-topoisomerase interactions and the mechanisms of DNA damage . In biology, it is used to investigate the cellular responses to DNA damage and the pathways involved in apoptosis . In medicine, this compound is a key component of various chemotherapeutic regimens for treating cancer . In industry, it is used in the development of new anticancer drugs and formulations .

Mécanisme D'action

Etoposide phosphate disodium exerts its effects by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division . The compound forms a complex with topoisomerase II and DNA, leading to the stabilization of DNA strand breaks and inhibition of DNA re-ligation . This results in the accumulation of DNA damage, which triggers apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Etoposide phosphate disodium is chemically similar to teniposide, another podophyllotoxin derivative used as an anticancer agent . Both compounds inhibit topoisomerase II and induce DNA damage, but this compound is preferred due to its improved solubility and ease of administration . Other similar compounds include podophyllotoxin and its derivatives, which also exhibit antitumor activity by targeting topoisomerase II .

List of Similar Compounds:- Teniposide

- Podophyllotoxin

- Podophyllotoxin derivatives

This compound stands out due to its enhanced solubility and clinical efficacy, making it a valuable tool in cancer therapy .

Propriétés

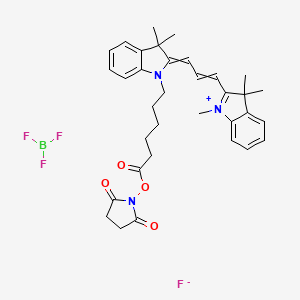

Formule moléculaire |

C29H33NaO16P |

|---|---|

Poids moléculaire |

691.5 g/mol |

InChI |

InChI=1S/C29H33O16P.Na/c1-11-38-9-20-27(42-11)23(30)24(31)29(43-20)44-25-14-7-17-16(40-10-41-17)6-13(14)21(22-15(25)8-39-28(22)32)12-4-18(36-2)26(19(5-12)37-3)45-46(33,34)35;/h4-7,11,15,20-25,27,29-31H,8-10H2,1-3H3,(H2,33,34,35);/t11-,15+,20-,21-,22+,23-,24-,25-,27-,29+;/m1./s1 |

Clé InChI |

DHNSYXRVPMCTTP-CFIJAROYSA-N |

SMILES isomérique |

C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OP(=O)(O)O)OC)O)O.[Na] |

SMILES canonique |

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OP(=O)(O)O)OC)O)O.[Na] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-{[(3-bromophenyl)carbamoyl]amino}benzoate](/img/structure/B14764487.png)

![2-Amino-1-benzyl-9-((6aR,8R,9R,9aR)-2,2,4,4-tetraisopropyl-9-methoxytetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-1,9-dihydro-6H-purin-6-one](/img/structure/B14764496.png)